2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(4-METHYLPIPERAZINO)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(4-METHYLPIPERAZINO)ACETAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Acylation: The brominated pyrazole is then acylated with 4-methylpiperazine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially with the removal of the bromine atom.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(4-METHYLPIPERAZINO)ACETAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-1H-PYRAZOL-1-YL)-N-(4-METHYLPIPERAZINO)ACETAMIDE
- 2-(5-METHYL-1H-PYRAZOL-1-YL)-N-(4-METHYLPIPERAZINO)ACETAMIDE
- 2-(4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL)-N-(4-METHYLPIPERAZINO)ACETAMIDE
Uniqueness
The uniqueness of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(4-METHYLPIPERAZINO)ACETAMIDE lies in its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The presence of both bromine and methyl groups can lead to unique interactions with biological targets and distinct chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H18BrN5O |
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Molecular Weight |
316.20 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C11H18BrN5O/c1-9-10(12)7-13-17(9)8-11(18)14-16-5-3-15(2)4-6-16/h7H,3-6,8H2,1-2H3,(H,14,18) |
InChI Key |
YARIKUZRBBQFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NN2CCN(CC2)C)Br |
Origin of Product |
United States |
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